molecular formula C8H16O2 B2951589 (2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol CAS No. 2248184-91-8

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol

Cat. No. B2951589
CAS RN: 2248184-91-8
M. Wt: 144.214
InChI Key: SKUFJSDDUHFVIJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol, also known as Ethyloxetanol, is a chemical compound with the molecular formula C7H14O2. It is a colorless liquid with a boiling point of 147°C and a density of 0.96 g/cm3. Ethyloxetanol is widely used in the pharmaceutical industry as a solvent and as a starting material for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll is not well understood. However, it is believed to act as a solvent and a reactant in chemical reactions. It may also interact with biological molecules such as proteins and enzymes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll. However, it is known to be a mild irritant to the skin and eyes. It may also cause respiratory irritation if inhaled.

Advantages and Limitations for Lab Experiments

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll has several advantages as a solvent for chemical reactions. It has a relatively low toxicity and is easy to handle. Additionally, it has a high boiling point, which makes it useful for high-temperature reactions. However, it has limitations as a solvent due to its low polarity and limited solubility in water.

Future Directions

There are several future directions for the scientific research on (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll. One area of research could be the development of new synthetic methods for the production of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll. Another area of research could be the investigation of the mechanism of action of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll and its interactions with biological molecules. Additionally, research could be conducted to explore the potential applications of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll in the synthesis of new drugs and other organic compounds.

Synthesis Methods

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll can be synthesized by the reaction of ethylene oxide and propanol in the presence of a catalyst such as sulfuric acid or boron trifluoride. The reaction proceeds via the formation of an intermediate ethyloxetane, which is then hydrolyzed to form (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll.

Scientific Research Applications

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll has been used in various scientific research applications, including the synthesis of novel drugs and as a solvent for chemical reactions. It has been used as a starting material for the synthesis of antiviral drugs such as acyclovir and valacyclovir. Additionally, it has been used as a solvent for the synthesis of various organic compounds.

properties

IUPAC Name

(2R)-2-(3-ethyloxetan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUFJSDDUHFVIJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol

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